

Chemical Structure and Properties of Phosphoribosylamine

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Compound of Interest		
Compound Name:	Phosphoribosylamine	
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Phosphoribosylamine is the product of the first committed step in purine biosynthesis and serves as a precursor for the formation of all purine nucleotides.[1]

Structure: **Phosphoribosylamine** is a ribose monophosphate with an amino group at the anomeric carbon.[2] In solution, it exists as an equilibrium mixture of α and β anomers.[1]

- Chemical Formula: C₅H₁₂NO₇P[2]
- IUPAC Name: [(2R,3S,4R,5R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Chemical Properties: A defining characteristic of **phosphoribosylamine** is its chemical instability, particularly in aqueous solutions under physiological conditions. This instability is a crucial factor in the experimental design for its study.

- Reactivity: PRA is a chemically reactive intermediate.[1]
- Anomeric Interconversion: The α and β anomers of PRA undergo rapid interconversion.[1]
- Hydrolysis: It hydrolyzes to ribose 5-phosphate and ammonia.

Role in De Novo Purine Biosynthesis

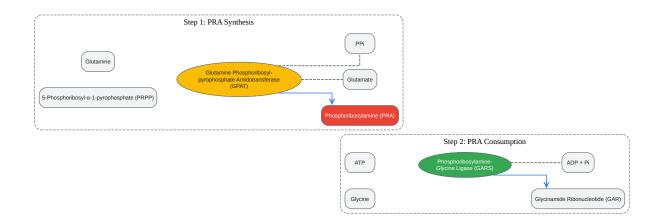
Phosphoribosylamine is a central molecule in the de novo synthesis of purine nucleotides, a pathway essential for the production of DNA and RNA building blocks.



The formation of **phosphoribosylamine** is the first committed and rate-limiting step in this pathway. It is synthesized from 5-phosphoribosyl- α -1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[2]

Subsequently, **phosphoribosylamine** is a substrate for the enzyme **phosphoribosylamine**-glycine ligase (GARS), which catalyzes the ATP-dependent condensation of PRA with glycine to form glycinamide ribonucleotide (GAR).[2] This is the second step of the purine biosynthesis pathway.[4]

Due to the high instability of PRA, it has been proposed that it is directly channeled from the active site of GPAT to the active site of GARS to ensure efficient transfer and prevent its hydrolysis.[3] However, evidence for a stable protein-protein interaction is lacking, suggesting a transient channeling mechanism.[3]





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De novo purine biosynthesis pathway focusing on PRA.

Quantitative Data Summary

The following table summarizes key quantitative data for **phosphoribosylamine** and the enzymes involved in its metabolism.

Parameter	Value	Conditions	Reference(s)
Phosphoribosylamine (PRA)			
Molar Mass	229.125 g/mol	Standard	[2]
Half-life (t1,2)	38 s	37 °C, pH 7.5	[1]
Half-life (t _{1,2})	5 s	Physiological conditions	[3]
Equilibrium Constant (Keq) for formation from Ribose 5- phosphate and NH3	2.5 M ⁻¹	pH-independent	[1]
Glutamine PRPP Amidotransferase (GPAT) - E. coli			
K _m for Glutamine	Lowered 100-fold upon PRPP binding		
Phosphoribosylamine- Glycine Ligase (GARS) - E. coli			
Catalytic Mechanism	Ordered, sequential (PRA, then ATP, then Glycine)	[5]	



Experimental Protocols

The instability of **phosphoribosylamine** necessitates indirect methods for its study, primarily through coupled enzyme assays and advanced spectroscopic techniques.

Synthesis and Characterization of Phosphoribosylamine via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and characterization of **phosphoribosylamine** in solution.

Methodology:

- Sample Preparation: Incubate [1-13C]-5-phosphoribosyl pyrophosphate ([1-13C]PRPP) and glutamine with GPAT. Alternatively, for a simpler system, incubate [1-13C]ribose 5-phosphate with NH₃.[1]
- NMR Analysis: Acquire ¹³C NMR, ¹⁵N NMR, and ¹H-¹³C chemical shift correlation spectra to identify the resonances corresponding to the α and β anomers of **phosphoribosylamine**.[1]
- Anomer Interconversion Rates: Utilize saturation and inversion-transfer NMR methods to determine the rate of interconversion between the α and β anomers as a function of pH.[1]

Determination of PRA Formation and Decomposition Rates using a GAR Synthetase Trapping System

This coupled enzyme assay is a robust method to quantify the rate of **phosphoribosylamine** formation and its decomposition by "trapping" the unstable intermediate as the stable product, glycinamide ribonucleotide (GAR).[1]

Materials:

- Ribose 5-phosphate (R5P)
- Ammonia (NH₃) or GPAT with glutamine and PRPP as the PRA source
- Purified GAR synthetase (GARS/PurD)

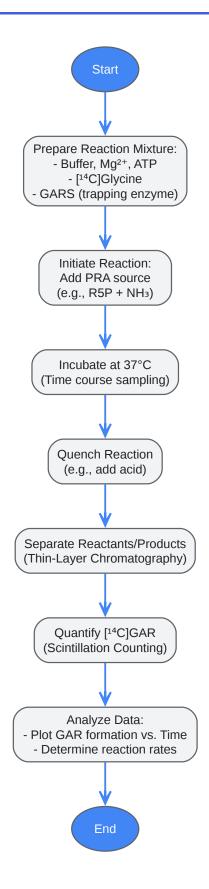


- [14C]glycine
- ATP
- Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)
- Quenching solution (e.g., strong acid)
- Thin-layer chromatography (TLC) system

Protocol:

- Reaction Setup: Prepare a reaction mixture containing the buffer, magnesium acetate, ATP,
 [14C]glycine, and a defined amount of GARS.[6]
- Initiation: Start the reaction by adding the source of phosphoribosylamine (e.g., R5P and NH₃).[6]
- Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for various time points.
- Quenching: Stop the reaction at each time point by adding a quenching solution.
- Analysis: Separate the radiolabeled GAR from the unreacted [14C]glycine using TLC.[6]
- Quantification: Quantify the amount of [14C]GAR formed at each time point using a scintillation counter or phosphorimager.
- Data Analysis: Plot the formation of GAR over time to determine the initial rate of phosphoribosylamine formation. The rate of decomposition can be inferred from control reactions lacking the trapping enzyme (GARS).





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